tert-butyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds with structures similar to tert-butyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate. For instance, the synthesis of novel halo-substituted pyrazolo[5,1-c][1,2,4]triazines and fluoroalkyl-substituted pyrazole-4-carboxylic acids demonstrates the ongoing interest in developing new compounds with potential biological activity (Ivanov et al., 2017); (Iminov et al., 2015). These studies highlight the methods for synthesizing compounds with potential applications in medicinal chemistry and materials science.
Crystallographic Studies
Crystallographic analyses have been pivotal in understanding the molecular structure of carbamate derivatives, which are structurally related to the compound of interest. For example, studies on (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester and other carbamate derivatives elucidate their molecular conformation and packing in the solid state, providing insights into their chemical behavior and potential applications (Kant et al., 2015); (Das et al., 2016). These studies contribute to the broader knowledge of carbamate chemistry and its potential utility in various scientific fields.
Biological Activity
Research into compounds with structures similar to this compound also explores their biological activity. For instance, novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products have been investigated for their antitumor activity, demonstrating the therapeutic potential of these compounds (Maftei et al., 2016). Such studies indicate the relevance of this class of compounds in drug discovery and development.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-5-18-8-9(6-15-18)11-16-10(21-17-11)7-14-12(19)20-13(2,3)4/h6,8H,5,7H2,1-4H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYLQMLIMILMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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